molecular formula C17H11ClFNO3 B5722802 2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate

2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate

Cat. No.: B5722802
M. Wt: 331.7 g/mol
InChI Key: JRSPQBRKUVBHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate is a complex organic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and fluoro substituents on the benzyl group, along with the hydroxy and carboxylate functionalities on the quinoline ring, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-6-fluorobenzaldehyde with 2-hydroxyquinoline-4-carboxylic acid under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives

    Reduction: Formation of quinoline-4-methanol derivatives

    Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate
  • 2-chloro-6-fluorobenzyl 2-(2-furyl)-4-quinolinecarboxylate
  • 2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxamide

Uniqueness

This compound is unique due to the specific combination of chloro and fluoro substituents on the benzyl group and the hydroxy and carboxylate functionalities on the quinoline ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNO3/c18-13-5-3-6-14(19)12(13)9-23-17(22)11-8-16(21)20-15-7-2-1-4-10(11)15/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSPQBRKUVBHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.